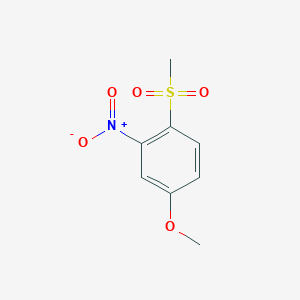
4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid, also known as Ac-DEVD-CHO, is a synthetic peptide that has been widely used in scientific research for its ability to selectively inhibit caspase-3 activity. Caspase-3 is a key enzyme involved in programmed cell death, or apoptosis, and is therefore an important target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Scientific Research Applications
Molecular Structure and Vibrational Analysis
- 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, was synthesized and structurally confirmed using techniques like IR, NMR, and X-ray diffraction. Vibrational wavenumbers were computed using HF and DFT methods. The molecule's stability, arising from hyper-conjugative interaction and charge delocalization, was analyzed using NBO analysis. The study also involved HOMO and LUMO analysis for charge transfer within the molecule and molecular electrostatic potential mapping (Raju et al., 2015).
Synthesis and Reactivity
- Research on the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate highlighted the reactivity of ethyl 2-(dimethylamino)methylene-3-oxobutanoate, a structurally similar compound, and its derivatives in producing other chemical compounds (Obydennov et al., 2013).
Crystallization and Polymorphism
- The study of MPPO, a serotonin receptor blocker, which includes 4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, focused on its crystallization behavior from aqueous solutions. This research is significant in understanding the crystallization and polymorphic mixtures of pharmaceutical compounds (Nakata et al., 2009).
Vibrational Spectroscopy in Drug Analysis
- Vibrational spectroscopic studies, supported by DFT calculations, have been applied to a chloramphenicol derivative structurally similar to 4-oxobutanoic acid. This work underlines the importance of vibrational spectroscopy in analyzing pharmaceutical compounds (Fernandes et al., 2017).
Synthesis of Polypeptides
- Research on the synthesis of L- and D-2-amino-6-dimethylamino-4-hexynoic acid, starting from compounds structurally related to 4-oxobutanoic acid, contributes to the field of polypeptide synthesis and biochemistry (Jansen et al., 2010).
ELISA Development for Pesticide Analysis
- A study on developing an ELISA for fenthion analysis in fruit samples synthesized haptens structurally related to 4-oxobutanoic acid. This research is significant in the field of analytical chemistry, particularly in detecting pesticide residues (Zhang et al., 2008).
Fluorescent Probe for β-Amyloid
- The synthesis of a fluorescent probe for β-amyloids using a derivative of 4-oxobutanoic acid demonstrates its application in molecular diagnosis, particularly in Alzheimer’s disease research (Fa et al., 2015).
Properties
IUPAC Name |
4-(4-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)10-4-6-11(7-5-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSIFUKUQHWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)


![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)



![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)

![10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2637708.png)
![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)
![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate](/img/structure/B2637713.png)

